molecular formula C18H17ClFNO B1325540 2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-73-3

2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1325540
M. Wt: 317.8 g/mol
InChI Key: KVIIPMYFVUNDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C13H8ClFO and a molecular weight of 234.66 g/mol . It belongs to the class of benzophenone derivatives and contains both chlorine and fluorine substituents.

Scientific Research Applications

Antiproliferative Activity

A study explored benzophenones with pyridine nucleus for their antiproliferative activity against DLA cells. Compounds with fluoro and chloro substituents at the benzoyl ring of benzophenone scaffold showed significant activity, suggesting their role in activating caspase-activated DNase for DNA fragmentation and inhibiting Dalton's lymphoma ascites tumor growth (Al‐Ghorbani et al., 2016).

Polymer Applications

Research on sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes utilized 4-chloro-4'-fluorobenzophenone. These multiblock copolymers formed flexible transparent films and were evaluated for water absorption and proton conductivity, indicating their potential in fuel cell technology (Ghassemi et al., 2004).

Synthesis of Novel Compounds

Various studies have synthesized new compounds using fluorinated benzophenones. For example, synthesis of fluorinated benzothiazolo imidazole compounds exhibited promising antimicrobial activity (Sathe et al., 2011). Additionally, fluorinated benzophenones have been used in the synthesis of 1,3-disubstituted-1,4-benzodiazepine derivatives (Ghelani & Naliapara, 2016).

Drug Synthesis and Labeling

In pharmacological research, fluorinated benzophenones have been used in the synthesis and labeling of neuroleptic butyrophenones, indicating their significance in drug development and metabolic studies (Nakatsuka et al., 1979).

Transformation Characteristics

The transformation behaviors of benzophenones, such as in chlorination disinfection treatments, have been investigated to understand their environmental impact and degradation pathways (Yang et al., 2017).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO/c19-17-11-15(20)7-8-16(17)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIIPMYFVUNDRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642761
Record name (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone

CAS RN

898776-73-3
Record name (2-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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